molecular formula C14H10F3NO3 B8290083 6-Methyl-4-oxo-5-(3-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid

6-Methyl-4-oxo-5-(3-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid

Cat. No. B8290083
M. Wt: 297.23 g/mol
InChI Key: PGELNDJFYITTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-oxo-5-(3-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

6-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10F3NO3/c1-7-11(12(19)10(6-18-7)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-6H,1H3,(H,18,19)(H,20,21)

InChI Key

PGELNDJFYITTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid (preparation 5a, 12.05 g, 51.9 mmol), 3-(trifluoromethyl)phenylboronic acid (13.6 g, 71.6 mmol), 1,1′-[bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3.60 g, 4.92 mmol) in acetonitrile (100 mL) is added 2 M aqueous K2CO3 solution (47 mL, 94 mmol). After stirring for 6 h at 75° C., the reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in dichloromethane and extracted several times with water. The combined aqueous layer is acidified with 4 N aqueous HCl. The formed precipitate is filtered off, washed with 50 mL hexanes/ethyl acetate (4:1) and dried. Yield: 13.5 g (88% of theory); ESI mass spectrum: [M+H]+=298; Retention time HPLC: 0.80 min (Z003—001).
Quantity
12.05 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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